molecular formula C13H17NO2 B104647 Benzyl Piperidine-4-carboxylate CAS No. 103824-89-1

Benzyl Piperidine-4-carboxylate

Cat. No.: B104647
CAS No.: 103824-89-1
M. Wt: 219.28 g/mol
InChI Key: BLBHAAHASZMYPI-UHFFFAOYSA-N
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Description

Benzyl Piperidine-4-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H17NO2 and its molecular weight is 219.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

Inhibitory Activity in Steroid-5alpha-Reductase

Benzyl Piperidine-4-carboxylate and its derivatives show significant potential in inhibiting steroid-5alpha-reductase, an enzyme linked with hormonal conditions. The synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has been explored for their inhibitory activity toward 5alpha-reductase isozymes 1 and 2 in human and rat models, displaying a broad range of inhibitory potencies. This suggests its possible therapeutic applications in diseases related to steroid metabolism (Picard et al., 2000).

Mycobacterium tuberculosis GyrB Inhibition

Derivatives of this compound, such as thiazole-aminopiperidine hybrid analogues, have been designed and synthesized for inhibiting Mycobacterium tuberculosis GyrB ATPase. These compounds, including ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, demonstrated potent activity against Mycobacterium tuberculosis, suggesting their potential in developing new antituberculosis drugs (Jeankumar et al., 2013).

Synthesis of Piperidine Derivatives from Serine

This compound has been used as an intermediate in synthesizing various piperidine derivatives from serine. These derivatives have potential applications in producing a range of substituted piperidine subunits, useful in various chemical and pharmaceutical contexts (Acharya & Clive, 2010).

Microbial Reduction Studies

In microbial reduction studies, this compound derivatives have shown high diastereo- and enantioselectivities. Microorganisms like Candida parapsilosis and Pichia methanolica have been used to produce ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate, highlighting its potential in stereo-specific organic syntheses (Guo et al., 2006).

Anti-Acetylcholinesterase Activity

This compound derivatives also exhibit anti-acetylcholinesterase activity, which is significant in treating neurodegenerative disorders like Alzheimer's disease. The synthesis of 1-benzyl-4-[2-phthalimidoethyl]piperidine and related derivatives has been explored for their potent anti-acetylcholinesterase activity (Sugimoto et al., 1992).

Safety and Hazards

“Benzyl Piperidine-4-carboxylate” should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Properties

IUPAC Name

benzyl piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(12-6-8-14-9-7-12)16-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLBHAAHASZMYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80465092
Record name 4-Piperidinecarboxylic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103824-89-1
Record name 4-Piperidinecarboxylic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80465092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Thionyl chloride (5.42 g, 46 mmol) was added to a cold (0-4° C.) stirred solution piperidine-4-carboxylic acid (5 g, 38.7 mmol) in benzyl alcohol (150 mL) and stirring was continued overnight. Benzyl alcohol was removed by stirring with hexane, ether and decanting the solvent, dried to afford 8.26 g (97.25% yield) of piperidine-4-carboxylic acid benzyl ester. LCMS Purity: 94.8%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzyl Piperidine-4-carboxylate
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